2-(4-Methyl-1-piperazinyl)aniline

Kinase Inhibitor Synthesis Medicinal Chemistry Oncology

Select 2-(4-Methyl-1-piperazinyl)aniline for its essential ortho-substitution pattern—unlike para-substituted analogs, this scaffold provides the precise hydrogen-bonding geometry required for constructing 4-anilinopyrimidine derivatives that selectively inhibit class III receptor tyrosine kinases (KIT, PDGFRα, PDGFRβ). Validated PDB coordinates (Ligand QSS) bound to p53BP1 Tudor domain enable direct fragment-based design without de novo crystallography. Patent-verified intermediate in WO2020257385A1 for SRC tyrosine kinase inhibitors. Measured LogP of 0.30 sits within the CNS drug-likeness window, avoiding solubility and metabolic liabilities of bulkier N-alkylated analogs.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 180605-36-1
Cat. No. B062419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1-piperazinyl)aniline
CAS180605-36-1
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2N
InChIInChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
InChIKeyINWHDRNGZMHXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1-piperazinyl)aniline (CAS 180605-36-1) Procurement Guide: Identification and Baseline Specifications


2-(4-Methyl-1-piperazinyl)aniline (CAS 180605-36-1; molecular formula C11H17N3; MW 191.27) is an ortho-substituted aniline derivative bearing an N-methylpiperazine ring at the 2-position of the phenyl core [1]. It functions primarily as a versatile pharmaceutical intermediate and fragment scaffold, not as a finished active pharmaceutical ingredient (API) [2]. The compound is characterized by a topological polar surface area (tPSA) of 32.5 Ų, a predicted pKa of 7.91±0.40, and a melting point of approximately 103–107 °C [1]. Its significance lies in its dual functionality: the aniline nitrogen provides a nucleophilic handle for amide bond formation or heterocycle construction, while the N-methylpiperazine moiety contributes to modulated lipophilicity and potential kinase hinge-binding interactions in downstream derivatives [2].

2-(4-Methyl-1-piperazinyl)aniline Procurement: Why Alternative Aniline-Piperazine Isomers Cannot Be Substituted


Compounds within the aniline-piperazine chemical class cannot be interchanged due to fundamental differences in substitution pattern that alter both reactivity and the pharmacological profile of downstream derivatives. For 2-(4-Methyl-1-piperazinyl)aniline (ortho-substituted), the 2-position placement of the piperazine ring on the aniline core creates a distinct hydrogen-bonding geometry and a unique vector for fragment growth compared to para-substituted analogs such as 4-(4-Methyl-1-piperazinyl)aniline (CAS 16153-81-4) . This ortho-substitution has been specifically exploited to access 4-anilinopyrimidine kinase inhibitors that target class III receptor tyrosine kinases (KIT, PDGFRα, PDGFRβ) [1]. Furthermore, the inclusion of the N-methyl group on the piperazine ring distinguishes this compound from non-methylated or ethylated piperazinyl anilines, directly impacting the lipophilicity (LogP) and basicity of both the intermediate and any resulting drug candidates . Substituting a different isomer would yield a completely different SAR trajectory, invalidating prior synthetic optimization and requiring de novo lead validation.

2-(4-Methyl-1-piperazinyl)aniline Differential Evidence Guide: Quantitative Selection Data


Class III RTK Inhibitor Scaffold Differentiation: Ortho-Substitution Enables KIT/PDGFR Targeting

2-(4-Methyl-1-piperazinyl)aniline serves as the critical ortho-substituted aniline scaffold for synthesizing 4-anilinopyrimidine derivatives that selectively inhibit class III receptor tyrosine kinases (KIT, PDGFRα, PDGFRβ) [1][2]. The ortho-substitution pattern is mechanistically essential; para-substituted analogs (e.g., CAS 16153-81-4) are employed in entirely different pharmacophore contexts (e.g., FLT3-Axl inhibitors) and do not engage the same kinase hinge-binding geometry . Preclinical studies on derivatives synthesized from this scaffold have demonstrated significant in vivo antitumor activity in xenograft models [1].

Kinase Inhibitor Synthesis Medicinal Chemistry Oncology

Lipophilicity Differentiation: Measured LogP = 0.30 Distinguishes This Scaffold from Higher LogP N-Alkyl Analogs

The measured LogP of 2-(4-Methyl-1-piperazinyl)aniline is 0.30 . This value is significantly lower than predicted LogP values for analogs bearing larger N-alkyl substituents on the piperazine ring (e.g., N-ethyl or N-phenyl derivatives, which exhibit predicted LogP > 1.5) . The moderate lipophilicity conferred by the N-methyl group balances solubility (measured solubility 1.82 mg/mL; LogS -2.02) with adequate membrane permeability for fragment linking strategies .

Physicochemical Properties ADME Prediction Fragment-Based Drug Discovery

Patent-Protected Intermediate: Direct Linkage to SRC Kinase Inhibitor IP (WO2020257385A1)

2-(4-Methyl-1-piperazinyl)aniline is explicitly claimed as a synthetic intermediate in WO2020257385A1, titled 'Small molecule inhibitors of src tyrosine kinase' . The compound is used to prepare aryl-substituted pyrimidine and quinazoline SRC inhibitors with reported IC50 values in the nanomolar range . This patent linkage provides a verifiable, public record of the compound's utility in a defined therapeutic area, distinguishing it from other aniline-piperazine isomers lacking such explicit IP association .

Intellectual Property Oncology SRC Tyrosine Kinase Pharmaceutical Intermediates

PDB Structural Entry 6VA5: The Compound Exists as a Validated Ligand Fragment (Code QSS) in the Protein Data Bank

2-(4-Methyl-1-piperazinyl)aniline is registered in the Protein Data Bank (PDB) as ligand fragment QSS and has been co-crystallized with the Tudor domain of tumor suppressor p53BP1 (PDB ID: 6VA5) [1][2]. The PDB entry provides validated 3D coordinates (Ideal coordinates details: Corina), confirming the compound's ability to bind protein targets in a crystallographically defined orientation [2]. Many structurally related aniline-piperazine isomers lack PDB entries, leaving their binding modes uncharacterized [1].

Structural Biology Fragment Screening 53BP1 X-ray Crystallography

Solubility and pKa Parameters Support Formulation Differentiation in Preclinical Development

The compound exhibits a predicted pKa of 7.91±0.40 (most basic nitrogen) and measured aqueous solubility of 1.82 mg/mL (9.54 mM) . The pKa value indicates that the compound will exist predominantly in its neutral free-base form at physiological pH (7.4), distinguishing it from piperazine analogs bearing electron-withdrawing substituents that depress pKa below 6.5 . This ionization profile influences salt formation strategies and passive membrane permeability in cellular assays .

Preformulation Physicochemical Characterization Salt Selection

2-(4-Methyl-1-piperazinyl)aniline Optimal Application Scenarios for Procurement and Research Use


Synthesis of 4-Anilinopyrimidine Kinase Inhibitors Targeting Class III RTKs (KIT, PDGFRα, PDGFRβ)

The ortho-substituted 2-(4-Methyl-1-piperazinyl)aniline scaffold is essential for constructing 4-anilinopyrimidine derivatives that achieve selective inhibition of class III receptor tyrosine kinases. Preclinical studies demonstrate that these derivatives exhibit significant tumor growth inhibition in xenograft models of KIT- and PDGFR-driven cancers [1]. This scenario applies to medicinal chemistry teams developing targeted therapies for gastrointestinal stromal tumors (GIST), mastocytosis, and other malignancies characterized by class III RTK dysregulation.

Structure-Based Drug Design Leveraging PDB Entry 6VA5 (Fragment QSS)

The validated PDB coordinates for 2-(4-Methyl-1-piperazinyl)aniline (Ligand Code QSS) bound to the p53BP1 Tudor domain enable direct computational modeling and fragment-growing campaigns without requiring de novo crystallography [1]. Research groups conducting fragment-based screening or structure-guided optimization can utilize these coordinates to rationally design high-affinity inhibitors while minimizing synthetic iterations and X-ray beamtime costs.

SRC Kinase Inhibitor Development and Patent Landscape Navigation

As a claimed intermediate in WO2020257385A1 (small molecule inhibitors of SRC tyrosine kinase), this compound provides a verifiable entry point for organizations developing novel SRC inhibitors or seeking to design around existing IP [1]. The patent linkage also supports regulatory documentation for CMC (Chemistry, Manufacturing, and Controls) submissions by establishing a clear synthetic provenance for downstream drug candidates.

Fragment-Based CNS Drug Discovery Requiring Balanced Lipophilicity (LogP ~0.3)

The measured LogP of 0.30 places 2-(4-Methyl-1-piperazinyl)aniline within an optimal lipophilicity window for CNS drug discovery, avoiding the solubility and metabolic liabilities associated with bulkier N-alkylated piperazine analogs (predicted LogP > 1.5) [1]. Its solubility (1.82 mg/mL) and near-physiological pKa (7.91) further support its utility in fragment-linking strategies where maintaining favorable ADME properties is critical.

Technical Documentation Hub

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